2-(4-(Cyclobutylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4-(Cyclobutylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Cyclobutylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(Cyclobutylmethoxy)-3-nitrophenylboronic acid with 2,2,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques, such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Cyclobutylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Hydrolysis: The boronic ester can be hydrolyzed to the corresponding boronic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Aryl halides, palladium catalyst, base (e.g., potassium carbonate), organic solvent (e.g., toluene).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2-(4-(Cyclobutylmethoxy)-3-aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Substitution: Biaryl compounds with various substituents.
Hydrolysis: 4-(Cyclobutylmethoxy)-3-nitrophenylboronic acid.
Scientific Research Applications
2-(4-(Cyclobutylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-(Cyclobutylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with an aryl halide in the presence of a palladium catalyst to form a biaryl compound. The palladium catalyst facilitates the formation of a palladium-aryl intermediate, which then undergoes transmetalation with the boronic ester, followed by reductive elimination to yield the final product.
Comparison with Similar Compounds
2-(4-(Cyclobutylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boronic esters, such as:
Phenylboronic acid: Lacks the dioxaborolane ring and cyclobutylmethoxy group, making it less sterically hindered and potentially less selective in reactions.
4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane: Similar structure but without the cyclobutylmethoxy group, which may affect its reactivity and applications.
2-(4-(Methoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with a methoxy group instead of a cyclobutylmethoxy group, potentially altering its chemical properties and reactivity.
Properties
Molecular Formula |
C17H24BNO5 |
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Molecular Weight |
333.2 g/mol |
IUPAC Name |
2-[4-(cyclobutylmethoxy)-3-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H24BNO5/c1-16(2)17(3,4)24-18(23-16)13-8-9-15(14(10-13)19(20)21)22-11-12-6-5-7-12/h8-10,12H,5-7,11H2,1-4H3 |
InChI Key |
AOONSXRUFWLVNG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3CCC3)[N+](=O)[O-] |
Origin of Product |
United States |
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